molecular formula C14H14Cl2N2 B1455427 [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1304390-10-0

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No. B1455427
M. Wt: 281.2 g/mol
InChI Key: BIGHARZXRMFHIB-UHFFFAOYSA-N
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Description

The compound (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the IUPAC name N-[(2,4-dichlorophenyl)(3-pyridinyl)methyl]-N-ethylamine. It has a molecular weight of 281.18 and its molecular formula is C14H14Cl2N2 . The compound is stored at room temperature and it is in the form of oil .


Molecular Structure Analysis

The molecular structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can be represented by the InChI code 1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an oil at room temperature . It has a molecular weight of 281.18 . More detailed physical and chemical properties are not available in the literature I found.

Scientific Research Applications

Chemistry and Properties of Related Compounds

Compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) exhibit a range of chemical and physical properties, underscoring the variability in chemistry that related structures can offer. These properties include different forms of protonation/deprotonation, complexation with metals, and significant biological and electrochemical activities. This vast array of functionalities suggests potential research applications for similar compounds in creating advanced materials with desired properties (Boča, Jameson, & Linert, 2011).

Environmental Impact and Toxicity

The environmental and health impacts of chlorophenols, including 2,4-dichlorophenol, which is structurally related to the compound , have been extensively reviewed. These compounds exhibit moderate toxicity to both mammalian and aquatic life, with significant effects observed in fish upon long-term exposure. Understanding their biodegradation, persistence, and bioaccumulation is crucial for assessing the environmental risk posed by such chemicals (Krijgsheld & Gen, 1986).

Sorption and Degradation

Research on sorption behaviors of similar herbicides to soil, organic matter, and minerals provides insight into environmental mobility and persistence. Factors such as soil pH, organic carbon content, and the presence of oxides influence the sorption of these compounds, informing remediation strategies and environmental risk assessments (Werner, Garratt, & Pigott, 2012).

Potential for Drug Development

The structural complexity and diverse biological activities of compounds structurally related to "(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine" underscore their potential in drug development. For instance, research on mu-opioid receptor agonists highlights the therapeutic potential of structurally complex amines in creating drugs with reduced adverse effects, suggesting a path for the development of novel pharmaceuticals (Urits et al., 2019).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHARZXRMFHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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